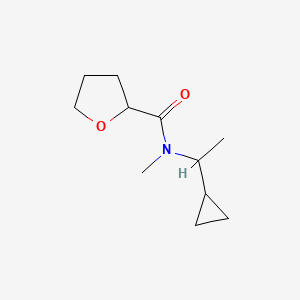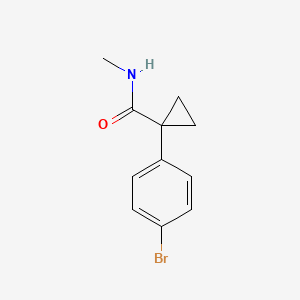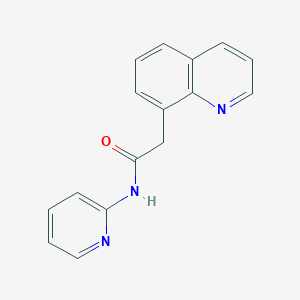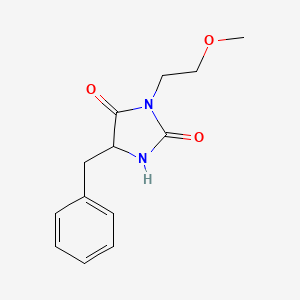
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one, also known as DBSA, is a chemical compound that has been widely studied for its potential applications in scientific research. DBSA is a member of the azepanone family and has been found to possess a range of interesting properties that make it a promising candidate for use in various fields of research.
作用機序
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one is not fully understood, but it is believed to involve the formation of covalent bonds with certain biomolecules. This covalent bonding can result in changes to the structure and function of the biomolecule, which can be used to study its properties and interactions with other molecules.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can be useful for studying the roles of these enzymes in various biological processes. This compound has also been found to exhibit anticancer activity, making it a promising candidate for use in cancer research.
実験室実験の利点と制限
One of the major advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one in lab experiments is its ability to form covalent bonds with biomolecules. This property makes it a useful tool for studying the interactions between biomolecules, as well as for studying the effects of various compounds on these interactions. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for research involving 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one. One promising area of research involves the development of new methods for synthesizing this compound and other azepanones. Another area of research involves the use of this compound in drug discovery, as it has been found to exhibit promising anticancer activity. Additionally, this compound may have applications in the development of new materials, such as polymers and coatings, due to its unique properties.
合成法
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-thiol with 6-bromo-1-caprolactam in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid, which can be purified using standard techniques.
科学的研究の応用
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. This compound has been found to exhibit a range of interesting properties that make it a useful tool for studying the interactions between proteins, nucleic acids, and other biomolecules.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-14-13(3-1-2-6-15-14)19-10-4-5-11-12(9-10)18-8-7-17-11/h4-5,9,13H,1-3,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSANBHWYYSJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)



![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)